1-[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-2-(3-fluoro-4-methylphenyl)ethanone
Overview
Description
1-[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-2-(3-fluoro-4-methylphenyl)ethanone is a complex organic compound that features a triazole ring, a piperidine ring, and a fluorinated aromatic ring
Preparation Methods
The synthesis of 1-[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-2-(3-fluoro-4-methylphenyl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Introduction of the Fluorinated Aromatic Ring: The final step involves coupling the fluorinated aromatic ring to the triazole-piperidine intermediate through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-2-(3-fluoro-4-methylphenyl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines).
Scientific Research Applications
1-[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-2-(3-fluoro-4-methylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interaction of triazole-containing compounds with biological targets, such as enzymes and receptors.
Chemical Research: The compound serves as a model for studying the reactivity and stability of triazole and piperidine derivatives.
Industrial Applications: It may be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-2-(3-fluoro-4-methylphenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission, making it a potential candidate for treating cancer and neurological disorders.
Comparison with Similar Compounds
1-[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-2-(3-fluoro-4-methylphenyl)ethanone can be compared with other similar compounds:
1,2,4-Triazole Derivatives: These compounds share the triazole ring and are known for their anticancer and antifungal properties.
Piperidine Derivatives: Compounds containing the piperidine ring are often used in the development of pharmaceuticals for neurological conditions.
Fluorinated Aromatic Compounds: These compounds are valued for their stability and bioactivity, often used in drug design.
The uniqueness of this compound lies in its combination of these three functional groups, which may confer enhanced biological activity and specificity.
Properties
IUPAC Name |
1-[4-[4-(2-aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-2-(3-fluoro-4-methylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN5O/c1-13-4-5-14(10-16(13)20)11-18(26)24-8-6-15(7-9-24)25-12-17(22-23-25)19(2,3)21/h4-5,10,12,15H,6-9,11,21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJEGSDZXBRDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3C=C(N=N3)C(C)(C)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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